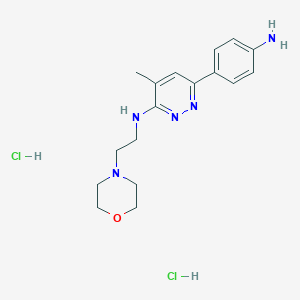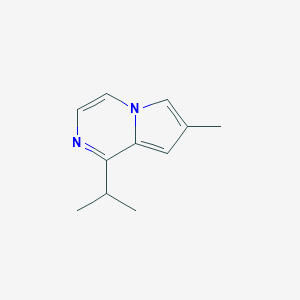
8-Isopropyl-2-methyl-7-azaindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-2-methyl-7-azaindolizine is a heterocyclic compound that has gained significant attention in recent years due to its unique properties. This compound belongs to the class of azaindolizines, which are known for their diverse applications in the field of medicinal chemistry. 8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 8-Isopropyl-2-methyl-7-azaindolizine is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Isopropyl-2-methyl-7-azaindolizine has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-Isopropyl-2-methyl-7-azaindolizine in lab experiments is its high selectivity towards specific targets in the body. This compound has been shown to exhibit a high degree of specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on 8-Isopropyl-2-methyl-7-azaindolizine. One potential direction is the development of more efficient synthesis methods for this compound, which may make it more readily available for use in research and drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its specific targets in the body. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 8-Isopropyl-2-methyl-7-azaindolizine involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then cyclized to form the azaindolizine ring.
Aplicaciones Científicas De Investigación
8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a novel therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
118356-01-7 |
|---|---|
Nombre del producto |
8-Isopropyl-2-methyl-7-azaindolizine |
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
7-methyl-1-propan-2-ylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-8(2)11-10-6-9(3)7-13(10)5-4-12-11/h4-8H,1-3H3 |
Clave InChI |
OVCYTSKVQSGSOB-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
SMILES canónico |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Sinónimos |
Pyrrolo[1,2-a]pyrazine, 7-methyl-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



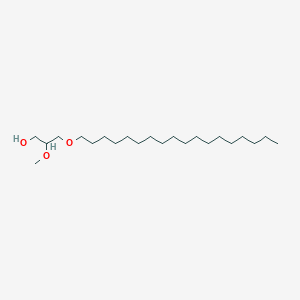
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
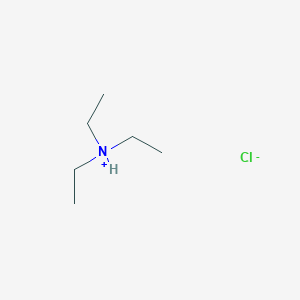
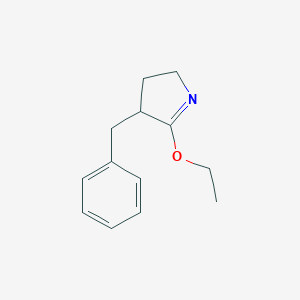
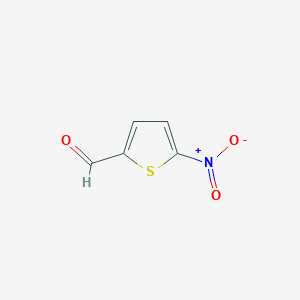
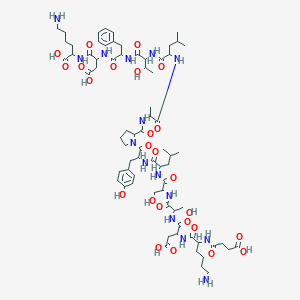
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
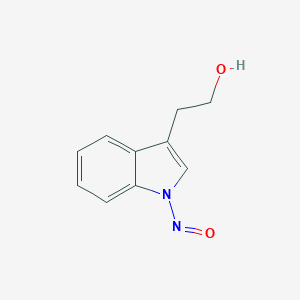
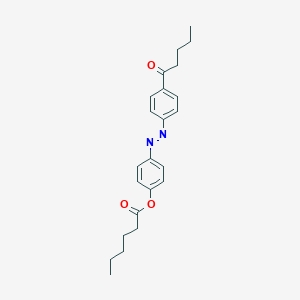
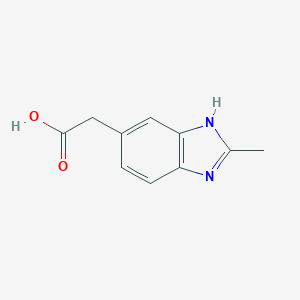
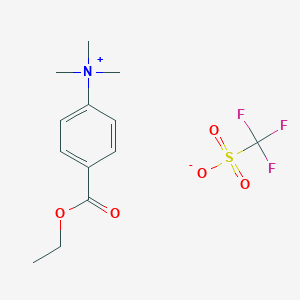
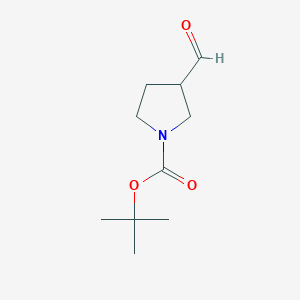
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
